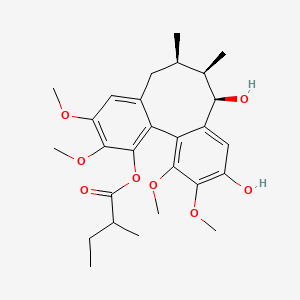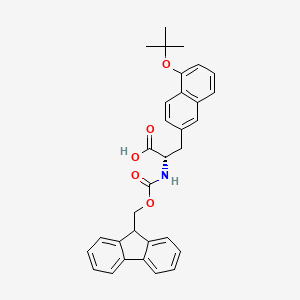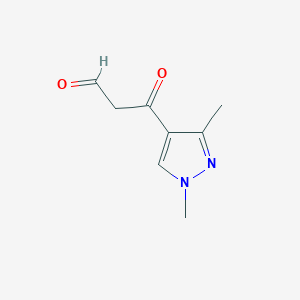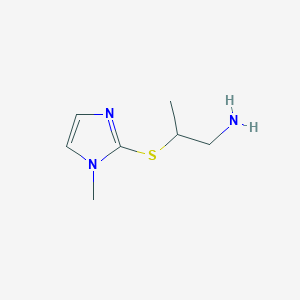
tert-Butyl (S)-2-(4-bromobenzyl)-5-oxopyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (S)-2-(4-bromobenzyl)-5-oxopyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a bromobenzyl moiety, and a pyrrolidine ring with a ketone functional group. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(4-bromobenzyl)-5-oxopyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the pyrrolidine derivative.
Addition of the tert-Butyl Group: The tert-butyl group is often introduced through esterification or alkylation reactions using tert-butyl alcohol or tert-butyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ketone group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (S)-2-(4-bromobenzyl)-5-oxopyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl (S)-2-(4-bromobenzyl)-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromobenzyl group can interact with various enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring and the ketone group may also play a role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate
- tert-Butyl (4-bromobenzyl)(methyl)carbamate
Uniqueness
tert-Butyl (S)-2-(4-bromobenzyl)-5-oxopyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of the (S)-configuration adds to its chiral properties, which can influence its biological activity and interactions.
Eigenschaften
Molekularformel |
C16H20BrNO3 |
|---|---|
Molekulargewicht |
354.24 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-[(4-bromophenyl)methyl]-5-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20BrNO3/c1-16(2,3)21-15(20)18-13(8-9-14(18)19)10-11-4-6-12(17)7-5-11/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1 |
InChI-Schlüssel |
BCNQEIMLOYCTPW-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1[C@@H](CCC1=O)CC2=CC=C(C=C2)Br |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-azaspiro[2.3]hexane-1-carboxylate](/img/structure/B15279127.png)
![Ethyl 2-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate](/img/structure/B15279128.png)
![tert-Butyl (1R,3R)-1-amino-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15279129.png)


![1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15279147.png)
![Benzyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15279155.png)



![(3-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B15279182.png)


